molecular formula C6H8O2 B1581325 3-Methoxycyclopent-2-enone CAS No. 4683-50-5

3-Methoxycyclopent-2-enone

Cat. No.: B1581325
CAS No.: 4683-50-5
M. Wt: 112.13 g/mol
InChI Key: DTWCFCILAJVNPE-UHFFFAOYSA-N
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Description

3-Methoxycyclopent-2-enone is an organic compound with the molecular formula C6H8O2. It is a cyclopentenone derivative, characterized by a methoxy group attached to the third carbon of the cyclopentene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxycyclopent-2-enone can be synthesized through various methods. One common approach involves the methoxylation of cyclopent-2-enone. This reaction typically requires a methoxy donor, such as methanol, in the presence of an acid catalyst. The reaction conditions often involve heating the reactants to facilitate the substitution of the hydrogen atom with a methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclopent-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to cyclopentanone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-methoxycyclopentanone or 3-methoxycyclopentanoic acid.

    Reduction: Formation of 3-methoxycyclopentanone.

    Substitution: Formation of various substituted cyclopentenones depending on the substituent introduced.

Scientific Research Applications

3-Methoxycyclopent-2-enone has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.

    Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of various commercial products.

Comparison with Similar Compounds

    3-Ethoxycyclopent-2-enone: Similar structure with an ethoxy group instead of a methoxy group.

    2-Methylcyclopent-2-enone: Contains a methyl group at the second carbon.

    Cyclopent-2-enone: The parent compound without any substituents.

Uniqueness: 3-Methoxycyclopent-2-enone is unique due to the presence of the methoxy group, which influences its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

3-methoxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCFCILAJVNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349192
Record name 3-Methoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4683-50-5
Record name 3-Methoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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